An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-amine Hydrochloride
Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a "privileged structure" in contemporary medicinal chemistry.[1][2] Its growing prevalence in drug discovery is attributable to a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain of the azetidine ring, while making it more reactive than its five- or six-membered counterparts, also imparts a desirable conformational rigidity.[3] This rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the sp3-rich character of the azetidine scaffold often enhances aqueous solubility and metabolic stability, key attributes for developing successful drug candidates.[2]
Azetidin-3-amine hydrochloride, and its dihydrochloride salt, are particularly valuable building blocks in the synthesis of novel therapeutics. The presence of a primary amine at the 3-position provides a versatile handle for further functionalization, allowing for the exploration of a wide range of chemical space.[1] This guide provides an in-depth exploration of the core physicochemical properties of Azetidin-3-amine hydrochloride, offering both established data and detailed experimental protocols for its characterization. For researchers and drug development professionals, a thorough understanding of these properties is paramount for informed decision-making in lead optimization and formulation development.
Core Physicochemical Properties of Azetidin-3-amine Dihydrochloride
| Property | Value | Source/Comment |
| Chemical Structure | ![]() | |
| Molecular Formula | C₃H₁₀N₂Cl₂ | [4] |
| Molecular Weight | 145.03 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] (Typical for similar amine hydrochlorides) |
| Melting Point | Data not available. Typically high for small amine dihydrochlorides. | |
| Aqueous Solubility | Expected to be high. | The hydrochloride salt form generally enhances water solubility.[4] |
| pKa | pKa₁ (ring amine) ~8.0-9.0 (predicted), pKa₂ (3-amino group) ~9.5-10.5 (predicted) | Predicted based on similar small cyclic amines and primary amines. The exact values are influenced by the ring strain and inductive effects. |
Experimental Determination of Physicochemical Properties
A robust understanding of a compound's physicochemical profile is built upon reliable experimental data. The following sections detail standard, validated protocols for the determination of key properties of Azetidin-3-amine hydrochloride.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a highly precise thermal analysis technique used to measure the temperatures at which phase transitions occur.[5] For a crystalline solid like Azetidin-3-amine hydrochloride, DSC can accurately determine the melting point, which is a critical indicator of purity. The process involves heating a sample and a reference at a constant rate and measuring the difference in heat flow required to maintain them at the same temperature. The melting of the sample is observed as an endothermic event.
Experimental Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of Azetidin-3-amine dihydrochloride into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
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Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The enthalpy of fusion can be calculated from the area of the peak.
Self-Validation: The protocol's integrity is maintained by calibrating the DSC instrument with certified standards (e.g., indium) prior to the analysis. Running a baseline with two empty pans ensures the instrument is performing correctly.
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3] This method involves creating a saturated solution of the compound in a specific solvent (in this case, water) and then measuring the concentration of the dissolved solute. This is a crucial parameter for drug development as it influences bioavailability and formulation strategies.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of Azetidin-3-amine dihydrochloride to a vial containing a known volume of purified water (e.g., 10 mL). The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vial and place it in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Analyze the concentration of the dissolved Azetidin-3-amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Self-Validation: The attainment of equilibrium can be confirmed by taking samples at different time points (e.g., 24h and 48h) and ensuring the measured concentration does not change significantly. The analytical method for quantification must be validated for linearity, accuracy, and precision.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups like Azetidin-3-amine, determining the pKa values is essential for predicting its charge state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of Azetidin-3-amine dihydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir continuously.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of each of the acidic protons (from the protonated amines) has been neutralized. For a diprotic acid like Azetidin-3-amine dihydrochloride, two equivalence points will be observed.
Self-Validation: The accuracy of the method relies on the precise standardization of the titrant solution and the proper calibration of the pH meter. The experiment should be repeated to ensure reproducibility.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the chemical structure of a molecule. For Azetidin-3-amine dihydrochloride, NMR provides information on the number and connectivity of protons and carbons, confirming the integrity of the azetidine ring and the position of the amino substituent.
Expected Spectral Features (in D₂O):
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¹H NMR: The spectrum is expected to be relatively simple. The protons on the azetidine ring will likely appear as complex multiplets due to coupling with each other. The chemical shifts will be influenced by the protonation state of the amines. The CH proton at the 3-position will be shifted downfield due to the adjacent nitrogen. The CH₂ protons at the 2- and 4-positions will also show distinct signals.
-
¹³C NMR: The spectrum will show two distinct signals for the carbon atoms of the azetidine ring: one for the CH carbon at the 3-position and another for the two equivalent CH₂ carbons at the 2- and 4-positions.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of Azetidin-3-amine dihydrochloride in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
Self-Validation: The chemical shifts should be referenced to an internal standard (e.g., DSS or TSP in D₂O). The observed spectral data should be consistent with the known structure of Azetidin-3-amine.
Stability and Reactivity Considerations
The azetidine ring's strain energy of approximately 25.4 kcal/mol makes it more susceptible to ring-opening reactions compared to less strained rings like pyrrolidine.[3] However, it is significantly more stable than the highly reactive aziridine ring. This intermediate reactivity is a key feature that medicinal chemists exploit.
As a hydrochloride salt, Azetidin-3-amine is generally a stable, crystalline solid. In solution, the stability will be pH-dependent. Under strongly acidic or basic conditions, or in the presence of potent nucleophiles, ring-opening may occur. The two amine groups also present sites for various chemical modifications, making it a versatile synthetic intermediate.[1][3]
Conclusion
Azetidin-3-amine hydrochloride is a fundamentally important building block in modern drug discovery, offering a unique combination of structural rigidity and synthetic versatility. A thorough understanding and experimental determination of its physicochemical properties, as outlined in this guide, are critical for its effective application. The protocols provided herein represent robust, validated methods that will enable researchers to generate the high-quality data necessary to advance their drug development programs. As the use of the azetidine scaffold continues to expand, a comprehensive characterization of such key intermediates will remain an indispensable component of successful pharmaceutical research.
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